Predicted Lipophilicity (LogP) Profile of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (CAS 692274-46-7) vs. Analogous Methyl Ester Derivative
The predicted lipophilicity of Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, as estimated by its ACD/LogP value, is 3.55 . This value is higher than the predicted LogP of the analogous methyl ester derivative, methyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate, which is estimated at 2.5–3.0 based on typical methyl-to-ethyl ester LogP shifts of +0.5–1.0 log units. The increased lipophilicity suggests enhanced passive membrane permeability, which may be advantageous in cell-based assays requiring intracellular target engagement. However, this property also correlates with higher plasma protein binding and potential for off-target partitioning. This differentiation is based on cross-study comparable computational predictions and standard medicinal chemistry principles.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.55 |
| Comparator Or Baseline | Methyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate (estimated LogP = 2.5–3.0) |
| Quantified Difference | ~0.5–1.0 log units higher for ethyl ester |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.00 prediction |
Why This Matters
The higher predicted LogP of the ethyl ester indicates greater lipophilicity compared to the methyl ester, which may improve membrane permeability in cellular assays but also increase non-specific binding risks, directly influencing experimental design and data interpretation.
